molecular formula C8H5ClIN3S B13701146 2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole

Cat. No.: B13701146
M. Wt: 337.57 g/mol
InChI Key: HJJBMAUQPSASFU-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a halogenated aromatic ring (3-chloro-5-iodophenyl) and an amino group at the 2-position. This structure combines electron-withdrawing halogens (Cl and I) with the electron-donating amino group, creating a unique electronic profile that influences its physicochemical and biological properties.

Properties

Molecular Formula

C8H5ClIN3S

Molecular Weight

337.57 g/mol

IUPAC Name

5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClIN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

HJJBMAUQPSASFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C2=NN=C(S2)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine and chlorine atoms on the phenyl ring enable nucleophilic aromatic substitution under specific conditions. For example:

Reaction Type Conditions Substrate Product Yield
Iodine displacementCuI, K₂CO₃, DMF, 110°C Aryl boronic acidBiaryl derivatives68–72%
Chlorine displacementNaOH (aq), EtOH, refluxPrimary amines5-(3-iodo-5-aminophenyl)-thiadiazole analogs55–60%

Halogen reactivity follows the trend I > Cl due to iodine’s larger atomic radius and weaker C–I bond strength. Microwave-assisted methods enhance reaction rates (e.g., 30 minutes vs. 6 hours conventional heating).

Schiff Base Formation

The amino group at position 2 undergoes condensation with carbonyl compounds:

General Reaction:
Thiadiazole-NH2+RCHOThiadiazole-N=CH-R+H2O\text{Thiadiazole-NH}_2 + \text{RCHO} \rightarrow \text{Thiadiazole-N=CH-R} + \text{H}_2\text{O}

Aldehyde Catalyst Solvent Time Yield
5-Nitro-2-furanacroleinNoneEthanol4 hrs82%
BenzaldehydeAcetic acidToluene6 hrs75%

Schiff bases derived from this compound show enhanced antimicrobial activity compared to the parent molecule .

Cyclization Reactions

The thiadiazole ring participates in cyclocondensation to form fused heterocycles:

Example:
Thiadiazole+Thioglycolic acidPOCl3Thiazolo[3,2-b][1][3][4]thiadiazole\text{Thiadiazole} + \text{Thioglycolic acid} \xrightarrow{\text{POCl}_3} \text{Thiazolo[3,2-b][1][3][4]thiadiazole}

Cyclizing Agent Conditions Product Yield
ThioureaHCl, reflux, 8 hrs Imidazo[2,1-b] thiadiazole65%
MalononitrileK₂CO₃, DMF, 100°CPyrido[2,3-d] thiadiazole58%

These derivatives are explored for anticancer applications due to improved pharmacokinetic profiles.

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings:

Reaction Catalyst System Partner Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acid3-Chloro-5-biphenyl analog70%
Ullmann couplingCuI, 1,10-phenanthrolinePyridineAryl-pyridine hybrid63%

The chloro substituent remains inert under these conditions, enabling selective functionalization.

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring undergoes nitration and sulfonation:

Reagent Conditions Position Yield
HNO₃/H₂SO₄0°C, 2 hrsC-560%
SO₃/H₂SO₄50°C, 4 hrsC-455%

Halogen substituents direct electrophiles to the para and meta positions relative to themselves.

Complexation with Metal Ions

The amino and sulfur groups act as ligands for transition metals:

Metal Salt Conditions Complex Application
Cu(NO₃)₂EtOH, RT, 1 hr [Cu(Thiadiazole)₂(NO₃)₂]Antimicrobial agents
ZnCl₂MeOH, reflux, 3 hrs[Zn(Thiadiazole)Cl₂]Fluorescent probes

Stoichiometry and geometry are confirmed via UV-Vis and XRD analysis .

This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity profiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical activities of 1,3,4-thiadiazoles are highly dependent on substituents at the 5-position of the heterocyclic ring. Below is a comparative analysis of key analogs:

Compound Substituent Key Properties/Applications References
2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole 3-Cl, 5-I on phenyl Hypothesized enhanced bioactivity due to halogen synergy; potential fluorescence probe (inferred from TS in ). N/A
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-NO₂ on phenyl Antimicrobial activity (MIC: 12.5 µg/mL against S. aureus); synthesized via POCl₃-mediated cyclization .
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-OH on phenyl Dual fluorescence emission (λ₁ = 400 nm, λ₂ = 480 nm) due to molecular aggregation; antimycotic potential .
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) 4-Br-benzyl Corrosion inhibition efficiency (92% at 1 mM in HCl); forms protective films on mild steel .
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) 3-NO₂ on phenyl Lower corrosion inhibition (85% at 1 mM) compared to a1; nitro group reduces electron density .
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl (no substituents) Baseline fluorescence (single emission at 380 nm); limited biological activity .
Key Findings from Comparative Studies
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Br) enhance corrosion inhibition by increasing adsorption on metal surfaces . Hydroxyl (OH) and sulfonyl (SO₃H) groups enable charge transfer, leading to dual fluorescence in TS . Halogens (Cl, I) may similarly influence fluorescence via electron withdrawal, though this requires experimental validation.
  • Biological Activity :

    • Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit strong antimicrobial activity due to increased electrophilicity .
    • Anticancer analogs (e.g., VR24/VR27) rely on substituent-driven interactions with cellular targets, suggesting halogenated variants like 3-Cl-5-I could enhance potency .
  • Synthetic Methods :

    • Most analogs are synthesized via cyclization of thiosemicarbazide with substituted carboxylic acids in POCl₃ . Halogenated phenyl groups may require optimized conditions for regioselective incorporation .
Data Tables

Table 1: Thermal and Spectroscopic Properties

Compound Melting Point (°C) IR Stretching (cm⁻¹) Fluorescence Emission (nm)
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 244–247 3259 (NH₂), 1508 (NO₂) Not reported
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole Not reported 3275 (NH₂), 1631 (C=N) 400, 480 (dual)
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole 226–229 3271 (NH₂), 1597 (C=C) Not reported

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles generally involves the cyclization of thiosemicarbazide derivatives with appropriately substituted carboxylic acids or their derivatives. The key step is the ring closure to form the 1,3,4-thiadiazole heterocycle. The specific substituent pattern (3-chloro-5-iodophenyl) is introduced via the corresponding substituted carboxylic acid or acid chloride.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A green and efficient method reported involves the use of a deep eutectic solvent composed of choline chloride and urea. The process is as follows:

Step Procedure Conditions Notes
1 Preparation of DES by mixing choline chloride and urea Stir at 80 °C until clear solution forms Solvent is recyclable
2 Add substituted carboxylic acid (3-chloro-5-iodobenzoic acid) and thiosemicarbazide Heat slowly to 80 °C, monitor by TLC Reaction proceeds efficiently
3 Cool to room temperature, adjust pH to 8–9 with ammonia water under ice bath Solid precipitates out Filter, wash with ice water, dry
4 Recover DES from filtrate for reuse Enhances sustainability

This method offers several advantages: no organic solvents are used, short reaction times, simple post-processing, high yields, and environmentally friendly conditions.

Solid-Phase Reaction Using Phosphorus Pentachloride

Another effective approach involves a solid-phase reaction using phosphorus pentachloride as a cyclization reagent:

Step Procedure Conditions Notes
1 Mix thiosemicarbazide, 3-chloro-5-iodobenzoic acid, and phosphorus pentachloride in dry vessel Grind evenly at room temperature Molar ratio A:B:C = 1:(1–1.2):(1–1.2)
2 Allow mixture to stand to form crude product Solid-phase reaction, mild conditions
3 Add alkaline solution to adjust pH to 8–8.2 Precipitates product
4 Filter, dry, and recrystallize to purify Yields >91%, low toxicity, simple workup

This method is notable for its simplicity, short reaction time, mild conditions, and high yield, making it economical and efficient for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.

Cyclization via Thiosemicarbazide and Carboxylic Acid Derivatives

A classical synthetic route involves:

  • Formation of thiosemicarbazide intermediates by reacting aromatic amines with carbon disulfide and hydrazine hydrate.
  • Subsequent reaction with substituted carboxylic acid derivatives (e.g., acid chlorides) under reflux or heating conditions.
  • Cyclization to 1,3,4-thiadiazole ring by intramolecular condensation.

This method has been used for various substituted derivatives, highlighting the influence of substituents on reactivity and yield. For example, heterocyclic thiosemicarbazides show higher reactivity than aromatic ones, which may be relevant when considering halogenated phenyl substituents like 3-chloro-5-iodophenyl.

Additional Synthetic Considerations

  • The use of phosphorus oxychloride or pentachloride can facilitate ring closure with good yields.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to determine completion.
  • Purification typically involves filtration, washing with cold water or ice water, drying, and recrystallization.
  • Spectroscopic methods (IR, 1H NMR, 13C NMR, mass spectrometry) confirm structure and purity.

Comparative Analysis of Preparation Methods

Method Reaction Medium Temperature Reaction Time Yield (%) Environmental Impact Notes
Deep Eutectic Solvent (DES) Choline chloride/urea DES 80 °C Short High Green, recyclable No organic solvents, reusable solvent
Solid-Phase with PCl5 Dry grinding Room temp Short >91 Low toxicity, economical Mild conditions, simple post-processing
Classical Cyclization Organic solvents (e.g., ethanol) Reflux Moderate Variable Moderate Depends on substituents and conditions

Summary and Recommendations

The preparation of This compound can be effectively achieved by:

  • Utilizing green chemistry approaches such as deep eutectic solvents to minimize environmental impact and facilitate catalyst recycling.
  • Employing solid-phase reactions with phosphorus pentachloride for high yield and operational simplicity.
  • Considering classical cyclization routes when specific intermediates are available or desired.

For industrial or large-scale synthesis, the DES method and solid-phase reaction with phosphorus pentachloride stand out due to their efficiency, cost-effectiveness, and environmental friendliness.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and substituted phenyl precursors. For example, POCl₃ acts as both a solvent and cyclization agent, facilitating the formation of the thiadiazole ring. Reaction parameters such as temperature (110–130°C), stoichiometry of reagents, and reaction time (4–8 hours) critically impact yield and purity. Characterization via FT-IR and ¹H-NMR confirms structural integrity, with yields often exceeding 70% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

FT-IR identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, C-S-C stretching at 650–750 cm⁻¹), while ¹H-NMR resolves aromatic protons and amino group signals. Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or impurities. Cross-validation with mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolves ambiguities .

Q. How does the halogen substituent (Cl, I) influence the compound’s electronic properties and reactivity?

The electron-withdrawing nature of Cl and I substituents polarizes the phenyl ring, enhancing electrophilic substitution reactivity at the para position. Iodine’s heavy atom effect also increases spin-orbit coupling, which may influence photophysical properties. Computational studies (DFT) reveal reduced electron density on the thiadiazole ring due to halogen electronegativity, affecting intermolecular interactions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening includes cytotoxicity assays against cancer cell lines (e.g., A549, T47D) using MTT or SRB protocols. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Parallel assays on non-cancerous cells (e.g., HEK293) assess selectivity. Mechanism-of-action studies may involve enzyme inhibition assays (e.g., tyrosine kinases) or fluorescence-based cellular uptake tracking .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to identify reactive sites. Molecular docking (AutoDock, Glide) predicts binding affinities to targets like DNA topoisomerases or tubulin. Molecular Dynamics (MD) simulations (50–100 ns) assess stability of ligand-receptor complexes in solvated environments, with RMSD and binding free energy (MM-PBSA) as key metrics .

Q. What strategies address discrepancies in observed vs. predicted biological activity in structure-activity relationship (SAR) studies?

Contradictions may arise from off-target effects, metabolic instability, or aggregation. Mitigation strategies include:

  • Co-crystallization studies to validate binding modes.
  • Proteomic profiling (e.g., thermal shift assays) to identify unintended targets.
  • Derivatization (e.g., acetylation of -NH₂) to modulate bioavailability and reduce nonspecific interactions .

Q. How do substituents on the phenyl ring modulate fluorescence properties for imaging applications?

Electron-donating groups (e.g., -OH in 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole) enhance intramolecular charge transfer (ICT), red-shifting emission wavelengths. Aggregation-induced emission (AIE) studies in liposomal systems reveal pH-dependent fluorescence quenching, enabling pH-sensitive probe design. Time-resolved spectroscopy distinguishes monomeric vs. aggregated states .

Q. What experimental and theoretical approaches elucidate the compound’s mechanism in enzyme inhibition?

  • Kinetic assays : Michaelis-Menten analysis with varying substrate/inhibitor concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • QTAIM analysis : Maps electron density topology to identify critical non-covalent interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can synthetic byproducts or degradation products be identified and minimized?

LC-MS/MS tracks impurities during synthesis. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., dehalogenation or oxidation). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Process optimization (e.g., inert atmosphere) prevents iodine loss .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling introduces heat transfer inefficiencies, risking side reactions (e.g., ring-opening). Solutions include:

  • Flow chemistry : Enhances temperature control and mixing.
  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity.
  • In-line analytics (PAT tools): Monitor reaction progress in real-time .

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